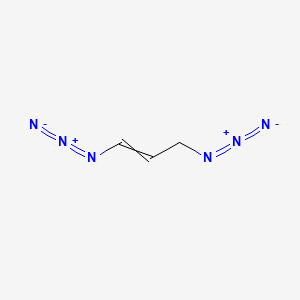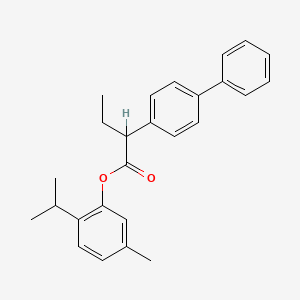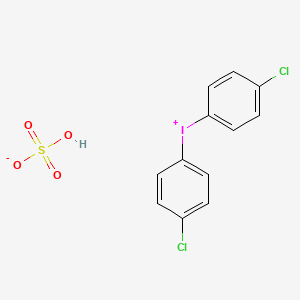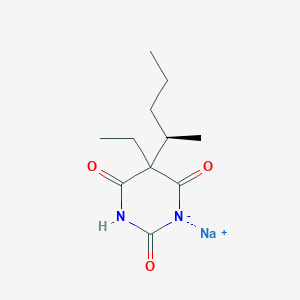
R(+)-Pentobarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R(+)-Pentobarbital is a chiral barbiturate derivative known for its sedative and hypnotic properties. It is a short-acting barbiturate that is effective in inducing sleep, causing sedation, and controlling certain types of seizures . This compound is often used in medical settings for its ability to depress the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-Pentobarbital typically involves the reaction of malonic acid derivatives with urea or thiourea under acidic conditions to form barbituric acid. This is followed by alkylation reactions to introduce the desired substituents at the 5-position of the barbituric acid ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall production rate .
Análisis De Reacciones Químicas
Types of Reactions
R(+)-Pentobarbital undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the barbituric acid ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
R(+)-Pentobarbital has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Medicine: Widely used in pharmacological research to investigate its effects on the central nervous system and its potential therapeutic applications in treating insomnia and seizures.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
R(+)-Pentobarbital exerts its effects by binding to a distinct site on the GABAA receptor, which is associated with a chloride ion channel. This binding increases the duration of time for which the chloride ion channel remains open, thereby enhancing the inhibitory effect of GABA (gamma-aminobutyric acid) in the thalamus. This results in a prolonged inhibitory effect on neuronal activity, leading to sedation and hypnosis .
Comparación Con Compuestos Similares
R(+)-Pentobarbital is unique among barbiturates due to its specific stereochemistry, which influences its binding affinity and pharmacological effects. Similar compounds include:
S(-)-Pentobarbital: The enantiomer of this compound, which has different pharmacokinetic properties.
Phenobarbital: A longer-acting barbiturate used primarily for its anticonvulsant properties.
Secobarbital: Another short-acting barbiturate with similar sedative and hypnotic effects but different metabolic pathways
Propiedades
Número CAS |
21642-83-1 |
|---|---|
Fórmula molecular |
C11H17N2NaO3 |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
sodium;5-ethyl-5-[(2R)-pentan-2-yl]pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1 |
Clave InChI |
QGMRQYFBGABWDR-OGFXRTJISA-M |
SMILES isomérico |
CCC[C@@H](C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


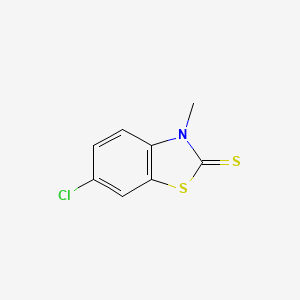

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)

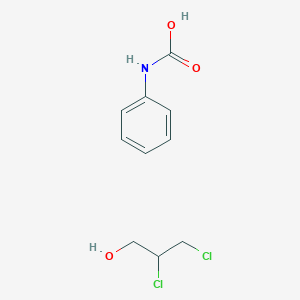
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

